SN50 acetate
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Overview
Description
SN50 acetate is a cell-permeable inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation. It is widely used in scientific research to study the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN50 acetate involves the preparation of a peptide sequence that can inhibit NF-κB translocation. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is then acetylated to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
SN50 acetate primarily undergoes peptide bond formation and acetylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Peptide Synthesis: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and a solid resin.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major product formed is this compound itself, which is a peptide with an acetylated N-terminus. No significant by-products are typically formed under controlled synthesis conditions .
Scientific Research Applications
SN50 acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Industry: Utilized in the development of new drugs targeting the NF-κB pathway.
Mechanism of Action
SN50 acetate inhibits the translocation of NF-κB from the cytoplasm to the nucleus. It achieves this by binding to the nuclear localization sequence (NLS) of the NF-κB p65 subunit, preventing its interaction with importin proteins that facilitate nuclear import. This inhibition reduces the transcription of NF-κB target genes involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
SN50 trifluoroacetate: Another form of SN50 with similar inhibitory properties.
IKK inhibitors: Compounds that inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκB, which in turn inhibits NF-κB activation.
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, leading to the inhibition of NF-κB activation
Uniqueness
SN50 acetate is unique in its ability to specifically inhibit the translocation of NF-κB without affecting other signaling pathways. This specificity makes it a valuable tool for studying the NF-κB pathway and its role in various diseases .
Properties
Molecular Formula |
C131H234N36O31S |
---|---|
Molecular Weight |
2841.6 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C129H230N36O29S.C2H4O2/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194;1-2(3)4/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140);1H3,(H,3,4)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-;/m0./s1 |
InChI Key |
MZECXWSFXAGRCJ-RIIUDACNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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